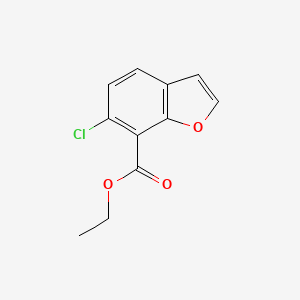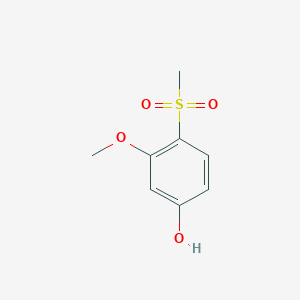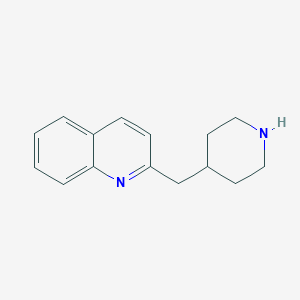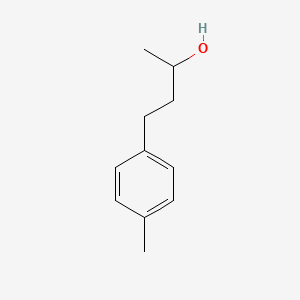
4-(4-methylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a derivative of butanol, featuring a 4-methylphenyl group attached to the third carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-methylphenyl)butan-2-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction involves the addition of an allyl group to the benzaldehyde, resulting in the formation of the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar allylation reactions. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Methylphenyl)butan-3-one or 1-(4-Methylphenyl)butanoic acid.
Reduction: Formation of various butanol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-(4-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
4-(4-methylphenyl)butan-2-ol can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-buten-1-ol: A homoallylic alcohol derivative with similar synthetic routes.
4-Phenyl-1-butanol: Another butanol derivative with a phenyl group.
4-Methyl-1-pentanol: A structurally related alcohol with different chain length and substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10,12H,5,8H2,1-2H3 |
InChI Key |
NKPPLBLOQSQAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
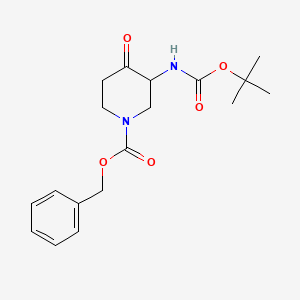
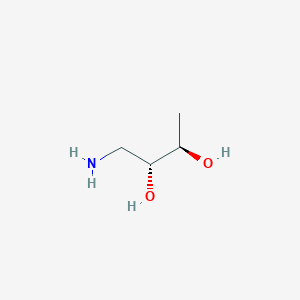
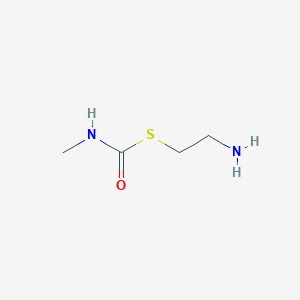
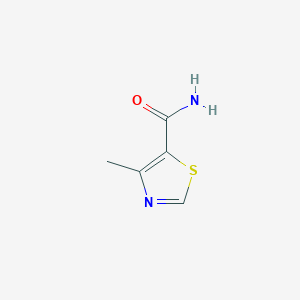
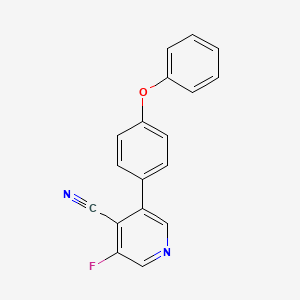
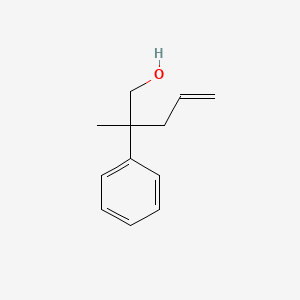
![7-Methoxy-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8737698.png)
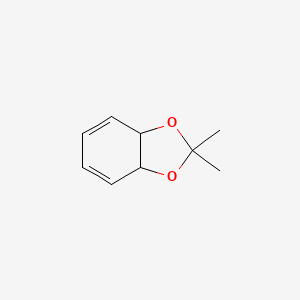
![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)
![Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-](/img/structure/B8737732.png)
![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)
